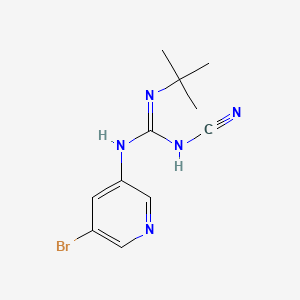![molecular formula C10H16O B14621623 1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one CAS No. 59247-60-8](/img/structure/B14621623.png)
1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one, also known as camphor, is a bicyclic monoterpene ketone. It is a naturally occurring compound found in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has a strong, aromatic odor and is widely used in various applications, including medicinal, industrial, and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the catalytic hydrogenation of camphene, followed by oxidation.
Industrial Production Methods: Industrial production of camphor typically involves the steam distillation of camphor laurel wood, followed by purification through sublimation. Synthetic camphor can also be produced from alpha-pinene, a compound found in turpentine oil, through a series of chemical reactions including isomerization, hydration, and oxidation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo halogenation reactions, such as bromination, to form bromocamphor.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor, chlorocamphor.
Wissenschaftliche Forschungsanwendungen
1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis and as a standard in spectroscopic analysis.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Utilized in topical analgesics, decongestants, and anti-inflammatory formulations.
Industry: Employed in the production of plastics, lacquers, and explosives.
Wirkmechanismus
The mechanism of action of 1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. In biological systems, camphor acts as a counterirritant, stimulating nerve endings and providing a cooling sensation. It also exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Borneol: A bicyclic monoterpene alcohol that can be oxidized to camphor.
Isoborneol: An isomer of borneol, also a precursor to camphor.
Camphene: A bicyclic monoterpene that can be hydrogenated to form camphor.
Uniqueness: Camphor is unique due to its wide range of applications, strong aromatic odor, and its ability to undergo various chemical transformations. Its natural occurrence and ease of synthesis make it a valuable compound in multiple fields.
Eigenschaften
CAS-Nummer |
59247-60-8 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-propan-2-ylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-7(2)10-4-3-8(6-10)5-9(10)11/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
KLINIJZHLLTAOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CCC(C1)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


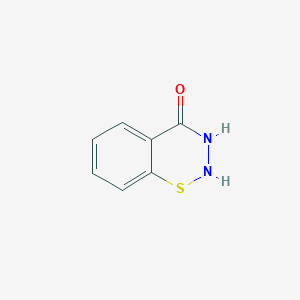
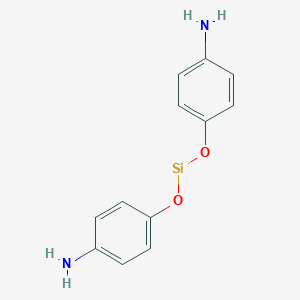
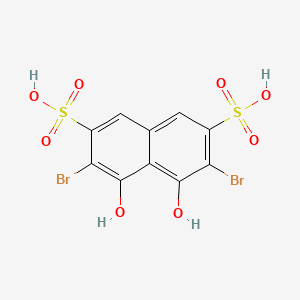

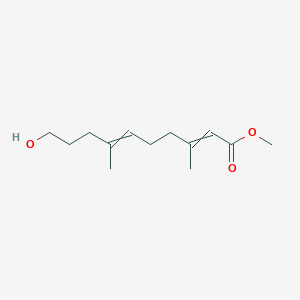
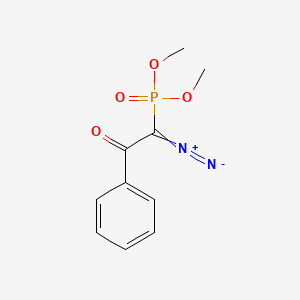
![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

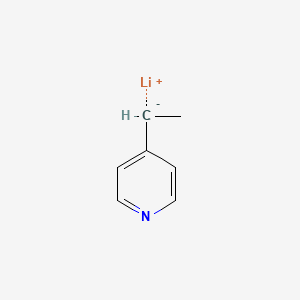
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)
